Trimipramine N-oxide is a metabolite of the tricyclic antidepressant drug trimipramine. [, ] It is formed in the body through the oxidation of trimipramine, primarily by the cytochrome P450 enzyme system in the liver. [] While trimipramine is known for its antidepressant properties, trimipramine N-oxide has been less extensively studied. Its role in scientific research primarily revolves around its presence as a metabolite of trimipramine in biological samples, allowing researchers to understand the metabolic fate of the parent drug. [, ]
Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine, primarily known for its role in inhibiting human monoamine transporters, including those for noradrenaline, serotonin, and dopamine. This compound has garnered attention due to its potential implications in treating mood disorders and its biochemical interactions within the nervous system. Trimipramine N-oxide is classified as a tertiary amine and is structurally related to trimipramine, differing primarily by the oxidation of the nitrogen atom.
Trimipramine N-oxide is synthesized from trimipramine through metabolic processes primarily involving cytochrome P450 enzymes. These enzymes facilitate the N-oxidation reaction, leading to the formation of this metabolite. The compound can also be sourced from various synthetic routes that utilize oxidizing agents.
The synthesis of trimipramine N-oxide typically involves the oxidation of trimipramine using various oxidizing agents. Common methods include:
The oxidation reaction can be expressed as follows:
The reaction conditions are critical; for example, using titanosilicate as a catalyst with hydrogen peroxide has been shown to improve yields significantly .
Trimipramine N-oxide retains a similar structure to trimipramine but features an oxygen atom bonded to the nitrogen atom. This modification alters its electronic properties and biological activity.
Trimipramine N-oxide is involved in various chemical reactions:
The reactions typically require precise control over conditions such as temperature, pH, and concentration of reactants to ensure high yields and purity of the final product.
Trimipramine N-oxide acts primarily by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin in the synaptic cleft. This inhibition enhances neurotransmitter availability and activity in the brain, contributing to its antidepressant effects.
Trimipramine N-oxide has several applications in scientific research:
Trimipramine N-oxide is an N-oxidized metabolite of the tricyclic antidepressant (TCA) trimipramine. Its systematic IUPAC name is [3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-methylpropyl]dimethylamine oxide, reflecting its tertiary amine oxide functional group. The molecular formula is C₂₀H₂₆N₂O, with an average molecular mass of 310.44 g/mol and a monoisotopic mass of 310.2045 Da [3] [8] [9]. It shares the dibenzazepine core of TCAs but is distinguished by oxidation at the terminal dimethylamino nitrogen. Key identifiers include:
Table 1: Molecular Identity of Trimipramine N-oxide
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₆N₂O |
Average Mass | 310.44 g/mol |
Monoisotopic Mass | 310.2045 Da |
CAS Number | 14171-70-1 |
Canonical SMILES | [O-]N+(CC(CN1C2=C(CCC3=C1C=CC=C3)C=CC=C2)C)C |
Trimipramine N-oxide was identified in the 1980s during investigations into trimipramine's metabolic fate. As a "second-generation" TCA, trimipramine itself was developed in the 1960s and recognized for its atypical pharmacological profile compared to earlier TCAs like imipramine [4] [10]. The discovery of its N-oxide metabolite emerged from metabolic studies aiming to elucidate why trimipramine—a weak monoamine reuptake inhibitor—exhibited robust antidepressant effects. Researchers identified three principal metabolites: desmethyl trimipramine, 2-hydroxy trimipramine, and trimipramine N-oxide, each contributing uniquely to trimipramine’s pharmacology [5]. This discovery aligned with a broader trend in psychopharmacology where active metabolites (e.g., desipramine from imipramine) were recognized as key mediators of drug effects [5] [10].
Structurally, trimipramine N-oxide retains the tricyclic dibenzazepine core of trimipramine (C₂₀H₂₆N₂) but features an oxygen atom bound to the terminal dimethylamino nitrogen (N-oxide formation) [3] [8]. This modification converts the tertiary amine into a polar, zwitterionic species, altering its physicochemical properties:
Compared to other TCA metabolites (e.g., nortriptyline from amitriptyline), trimipramine N-oxide is unique because its N-oxidation does not demethylate the parent compound. Instead, it adds oxygen without carbon loss—a metabolic pathway less common than N-demethylation in TCAs [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8